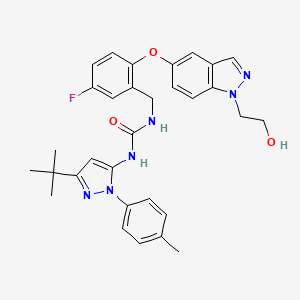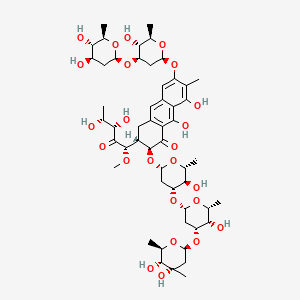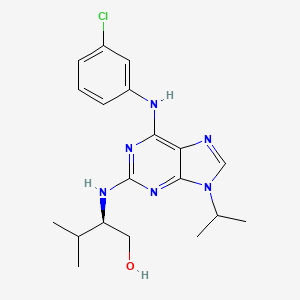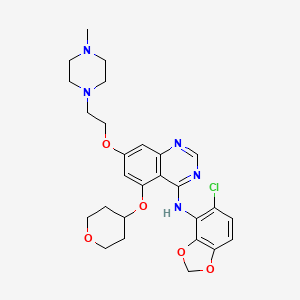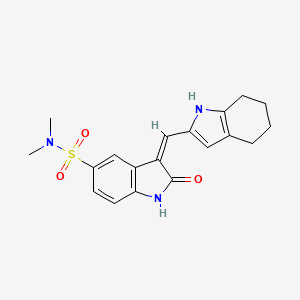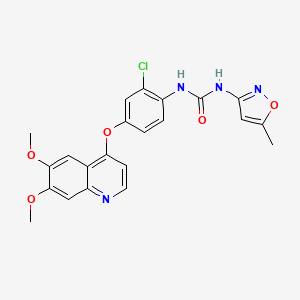
Tivozanib
Overview
Description
Tivozanib, also known as Fotivda, is an antineoplastic agent used to treat advanced kidney cancer (renal cell carcinoma) in patients who have received at least two or more cancer treatments . It interferes with the growth of cancer cells, eventually leading to their destruction .
Synthesis Analysis
Tivozanib hydrochloride monohydrate is prepared from 3,4-dimethoxyacetophenone, via nitrification, reduction, cyclization, chlorination, condensation, urea formation, and salification . The overall yield of this process is 35% . Another synthesis method involves cyclization, chlorination, and condensation reaction with 2-amino-4,5-dimethoxy acetophenone as the starting material .Molecular Structure Analysis
Tivozanib has a molecular formula of C22H19ClN4O5 . Its molecular weight is 454.9 g/mol .Chemical Reactions Analysis
Tivozanib is synthesized through a series of reactions including cyclization, chlorination, and condensation .Physical And Chemical Properties Analysis
Tivozanib has a molecular weight of 454.9 g/mol . It is a quinoline urea derivative .Scientific Research Applications
Application in Renal Cell Carcinoma (RCC)
- Summary of the Application : Tivozanib is an anti-angiogenic tyrosine kinase inhibitor that inhibits vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3 . It has been used in the treatment of Renal Cell Carcinoma (RCC) in adults .
- Methods of Application : The pivotal trials for Tivozanib, TIVO-1 and TIVO-3, were conducted to evaluate its efficacy . The trials had some limitations, including the absence of blinding, inappropriate comparator, and one-way crossover .
- Results or Outcomes : The TIVO-1 trial showed a benefit for progression-free survival (HR: 0.80, 95% CI [0.64–0.99]) but no difference for overall survival (HR: 1.25, 95% CI [0.95 – 1.62]) .
Application in Advanced Clear Cell Renal Cell Carcinoma (ccRCC)
- Summary of the Application : Tivozanib has been approved as a third-line or later therapy for advanced renal cell carcinoma based on the TIVO-3 trial .
- Methods of Application : A retrospective study was performed on patients with advanced ccRCC treated with Tivozanib at MD Anderson Cancer Center during 6/2021-7/2023 . A blinded radiologist assessed tumor response by RECIST v1.1 .
- Results or Outcomes : Of 26 evaluable patients, 2 patients had confirmed partial response (ORR 7.7%); 5 patients had stable disease for ≥6 months (CBR 23.3%). Median progression-free survival (PFS) was 3.8 months (range 0.7-13.9); median overall survival (OS) was 14.1 months (range 0.3-28.5) .
Application in Hepatocellular Carcinoma (HCC)
- Summary of the Application : Tivozanib has shown promising activity against HCC in vivo . A phase 1b/2 study of Tivozanib was conducted in patients with advanced HCC .
- Methods of Application : The safety, dosing, pharmacokinetics, pharmacodynamics, and preliminary antineoplastic efficacy of Tivozanib were evaluated .
- Results or Outcomes : The recommended phase 2 dose (RP2D) of Tivozanib was determined to be 1 mg per os once daily, 21 days on–7 days off . The median progression-free and overall survival were 24 weeks and 9 months, respectively, for patients treated at RP2D . The overall response rate was 21% .
Application in Colorectal Cancer
- Summary of the Application : Tivozanib has been evaluated for its efficacy in colorectal cancer in combination with Everolimus .
- Methods of Application : A phase II study was conducted to evaluate the tolerability and efficacy of Tivozanib (an oral VEGF receptor‐1, ‐2, ‐3 inhibitor) plus Everolimus (an oral mammalian target of rapamycin inhibitor) .
- Results or Outcomes : The 2‐month progression-free survival (PFS) rate was 50%, with 20 of 40 patients having stable disease (SD). Seven (18%) patients were treated for ≥6 months . Median PFS and overall survival (OS) times were 3.0 months and 5.6 months, respectively .
Application in Ovarian Cancer
- Summary of the Application : Tivozanib has been evaluated in a Phase 2 clinical trial for patients with recurrent, platinum-resistant ovarian cancer, including fallopian tube or primary peritoneal cancer .
- Methods of Application : The clinical benefit rate (partial response plus stable disease) was reported .
- Results or Outcomes : The clinical benefit rate was reported to be 53.3%, suggesting that Tivozanib is active in patients with recurrent ovarian cancer, without substantial toxicity .
Application in Prostate Cancer
- Summary of the Application : Tivozanib is being evaluated in combination with Enzalutamide for the treatment of advanced prostate cancer .
- Methods of Application : The study is ongoing, and specific methods of application or experimental procedures are not yet available .
- Results or Outcomes : The study is ongoing, and specific results or outcomes are not yet available .
Safety And Hazards
Future Directions
Tivozanib is a promising therapy for individuals with RCC who have not been treated successfully with other therapies . Emerging combination studies and biomarker assessments may distinguish this agent among other VEGF-TKIs . Ongoing rational therapeutic combinations of tivozanib will determine the optimal setting in which the maximum benefit can be derived .
properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVMDHWKHCIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963865 | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1g/mL | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tivozanib | |
CAS RN |
475108-18-0 | |
| Record name | Tivozanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivozanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIVOZANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220-233 | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


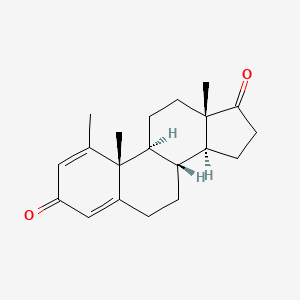
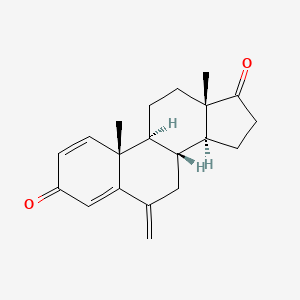
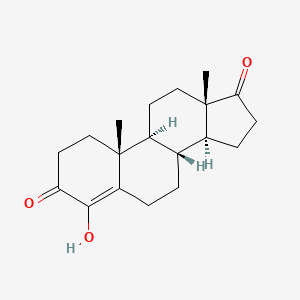
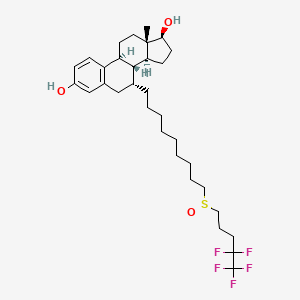
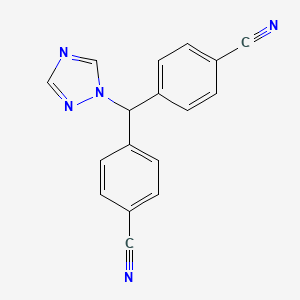
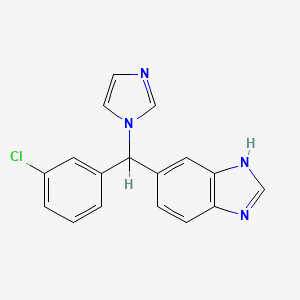
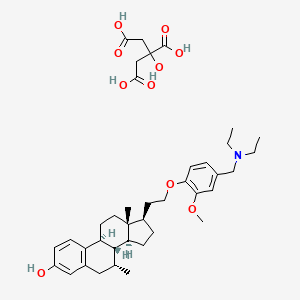
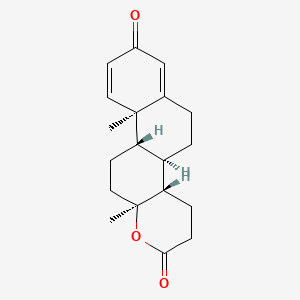
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
